BenchChemオンラインストアへようこそ!

4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile

Medicinal chemistry Physicochemical profiling Lead optimization

4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile (CAS 2177267-15-9) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrimidine class. With a molecular formula of C16H14N4 and a molecular weight of 262.31 g/mol, it features a benzonitrile moiety at the 3-position and an isopropyl group at the 6-position of the fused core.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
Cat. No. B13037622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C2N1C=C(C=N2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H14N4/c1-11(2)16-19-9-15-18-8-14(10-20(15)16)13-5-3-12(7-17)4-6-13/h3-6,8-11H,1-2H3
InChIKeyAMCMQBKJDPYZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile – Chemical Identity, Core Properties, and Procurement Baseline


4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile (CAS 2177267-15-9) is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrimidine class . With a molecular formula of C16H14N4 and a molecular weight of 262.31 g/mol, it features a benzonitrile moiety at the 3-position and an isopropyl group at the 6-position of the fused core . This compound is primarily supplied as a research chemical by specialty vendors such as Combi-Blocks (product code HD-5714) and is available through Fujifilm Wako in 250 mg and 1 g quantities under frozen storage conditions . Its structural scaffold places it within a family of compounds investigated for antifungal, kinase-inhibitory, and phosphodiesterase-modulating activities [1].

Why Generic Imidazo[1,5-a]pyrimidine Analogs Cannot Substitute 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile in Targeted Research or Procurement


The imidazo[1,5-a]pyrimidine scaffold exhibits profound structure–activity relationship (SAR) sensitivity, wherein minor changes to the substitution pattern can drastically alter target affinity, selectivity, and pharmacokinetic profile [1]. The 6-isopropyl and 3-(4-benzonitrile) substituents present in this specific compound generate a unique steric and electronic landscape that cannot be recapitulated by generic 6-methyl, 6-halo, or 3-phenyl analogs [2]. Published patent data on imidazo[1,5-a]pyrimidines demonstrate that antifungal potency and phosphodiesterase inhibition are exquisitely dependent on the nature of the C-6 and C-3 substituents, with certain modifications leading to complete loss of activity [1]. Consequently, substitution with a superficially similar in-class compound risks irreproducible results, wasted resources, and invalid biological conclusions.

Quantitative Differentiation Evidence for 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Imidazo[1,5-a]pyrimidine Core

The target compound possesses a molecular weight of 262.31 g/mol and a predicted LogP of approximately 3.5 (estimated from its SMILES structure CC(C)c1ncc2ncc(-c3ccc(C#N)cc3)cn12), compared to the unsubstituted imidazo[1,5-a]pyrimidine core (MW 119.12 g/mol, LogP ~0.5) . The benzonitrile and isopropyl substituents collectively increase MW by 143.19 g/mol and shift LogP by ~3.0 units, placing the compound in a more drug-like lipophilicity window for passive membrane permeability while retaining hydrogen-bond acceptor capacity from the nitrile group [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Vendor-Supplied Purity and Specification Control vs. Non-Specialty Generic Sources

The compound is distributed by Combi-Blocks (HD-5714) with analytical documentation including certificate of analysis and spectral data, as listed on the Fujifilm Wako product page . While explicit purity percentages for the target compound are not publicly disclosed in the accessed documentation, the supply chain through established specialty chemical vendors with documented QA/QC protocols provides a higher assurance of identity and purity compared to non-specialty generic suppliers where imidazo[1,5-a]pyrimidine derivatives may be sold without batch-specific analytical characterization .

Chemical procurement Quality control Reproducibility

Structural Differentiation in PDE10A Inhibitor Patent Space vs. 6-Trifluoromethyl Analog

In the imidazopyrimidine PDE10A inhibitor patent landscape (US20110237564), the 6-isopropyl substituent present in the target compound provides a distinct steric and electronic profile compared to the commonly explored 6-trifluoromethyl analog [1]. While quantitative IC50 data for the target compound against PDE10A is not publicly available in the accessed records, the patent explicitly defines R2 at the 6-position as a point of critical SAR, with alkyl groups (including isopropyl) conferring different potency and selectivity profiles relative to haloalkyl substituents [1]. The 3-(4-benzonitrile) group further differentiates this compound from 3-phenyl or 3-heteroaryl analogs described in the same patent family.

Phosphodiesterase inhibition CNS drug discovery Patent SAR

Antifungal Activity Class Evidence: Imidazo[1,5-a]pyrimidine Scaffold with 3-Aryl Substitution

The imidazo[1,5-a]pyrimidine class, as exemplified in US4914104A and EP0134928B1, has documented antifungal activity dependent on the nature of the 3-aryl substituent [1][2]. The 3-(4-benzonitrile) group in the target compound introduces a strong electron-withdrawing character (Hammett σp = 0.66 for CN) that is distinct from the 3-phenyl (σp = 0) or 3-(4-methoxyphenyl) (σp = -0.27) variants commonly explored in early antifungal SAR studies [1]. While direct antifungal MIC data for this specific compound are not available in the public domain, the electron-deficient benzonitrile moiety is expected to modulate target binding and metabolic stability relative to electron-rich or electron-neutral analogs.

Antifungal agents Agricultural chemistry Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization for PDE10A-Targeted CNS Disorders

Based on its structural positioning within the imidazopyrimidine PDE10A inhibitor patent landscape [1], this compound serves as a strategic intermediate or scaffold-hopping starting point for CNS drug discovery programs. The 6-isopropyl group offers a balance of lipophilicity (predicted LogP ~3.5) suitable for blood-brain barrier penetration, while the 3-benzonitrile moiety provides a handle for further derivatization or metabolic stabilization. Medicinal chemistry teams can use this compound to explore intellectual property space adjacent to known 6-trifluoromethyl PDE10A inhibitors, with the expectation of differentiated selectivity profiles [1].

Antifungal Structure–Activity Relationship (SAR) Studies on Electron-Deficient 3-Aryl Imidazo[1,5-a]pyrimidines

The confirmed antifungal activity of the imidazo[1,5-a]pyrimidine class [1] makes this compound a valuable probe for investigating the role of electron-withdrawing 3-aryl substituents. The Hammett σp value of 0.66 for the benzonitrile group places this compound in a previously underexplored electronic regime relative to the 3-phenyl and 3-methoxyphenyl analogs studied in early patents. Researchers can systematically compare antifungal MIC values and cytotoxicity profiles to map electronic effects on potency and therapeutic index.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The well-defined molecular weight (262.31 g/mol) and predicted LogP (~3.5) of this compound [1] make it suitable for chemical biology applications where physicochemical consistency is critical, such as cellular target engagement assays or chemoproteomics. Its intermediate size and lipophilicity avoid the extremes of either fragment-like (MW < 200) or beyond-Rule-of-5 space, reducing the risk of non-specific binding or solubility failure that plagues larger heterocyclic probes. Procurement from documented specialty vendors with batch-specific QC further supports reproducible chemical biology workflows.

Building Block for Parallel Synthesis of Imidazo[1,5-a]pyrimidine Libraries

As a functionalized imidazo[1,5-a]pyrimidine scaffold bearing a nitrile group at the 3-position, this compound can serve as a key building block for parallel library synthesis. The nitrile can be converted to tetrazole, amide, or amine functionalities, enabling rapid exploration of chemical space around the 3-aryl position. The 6-isopropyl group provides a fixed lipophilic reference point against which library members with varied 6-substituents can be compared, facilitating systematic SAR analysis.

Quote Request

Request a Quote for 4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.